

2,4-Dinitrobenzenesulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrobenzenesulfonyl chloride

Cat. No.: B156149

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dinitrobenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzenesulfonyl chloride, a yellow crystalline powder, is a significant reagent in organic synthesis and analytical chemistry.^[1] Its utility is primarily derived from the reactive sulfonyl chloride group and the electron-withdrawing nature of the two nitro groups on the benzene ring. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols relevant to research and development in the pharmaceutical and life sciences sectors.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of **2,4-Dinitrobenzenesulfonyl chloride** is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ CIN ₂ O ₆ S	[1] [2] [3]
Molecular Weight	266.62 g/mol	[1] [4] [5]
CAS Number	1656-44-6	[1] [3] [5]
Appearance	Yellow crystalline powder	[1] [6]
Melting Point	101-103 °C	[1] [7]
Solubility	Reacts with water	[6] [8]
InChI Key	SSFSNKZUKDBPIT-UHFFFAOYSA-N	[4] [7]
SMILES String	C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl	[2] [4]

Core Applications in Research and Development

2,4-Dinitrobenzenesulfonyl chloride is a versatile reagent with several important applications in scientific research.

1. Protection of Primary Amines: The "nosyl" group (Ns), derived from **2,4-dinitrobenzenesulfonyl chloride**, serves as an excellent protecting group for primary amines. [\[1\]](#)[\[8\]](#) The resulting sulfonamide is stable under a variety of reaction conditions. This makes it valuable in multi-step organic synthesis, particularly in peptide and pharmaceutical development.[\[2\]](#)
2. Derivatizing Agent for Analytical Chemistry: In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability.[\[9\]](#)[\[10\]](#) **2,4-Dinitrobenzenesulfonyl chloride** is used as a derivatizing agent for compounds containing primary or secondary amine groups, such as amino acids and catecholamines, prior to their analysis by High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[11\]](#) The resulting dinitrophenylsulfonamide derivatives exhibit strong UV absorbance, significantly improving detection sensitivity.[\[10\]](#)[\[11\]](#)

3. Synthesis of Fluorescent Probes: The 2,4-dinitrobenzenesulfonyl (DNBS) moiety is utilized as a key component in the design of fluorescent probes for the detection of biological thiols.[\[12\]](#) The DNBS group can act as a fluorescence quencher. In the presence of thiols, a nucleophilic aromatic substitution reaction occurs, releasing the fluorophore and causing a "turn-on" fluorescent response.[\[12\]](#) This principle is applied in developing assays for enzymes like acetyl- and butyrylcholinesterase.[\[13\]](#)

Key Experimental Protocols

The following protocols are provided as examples of the application of **2,4-Dinitrobenzenesulfonyl chloride** in a laboratory setting.

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the formation of a 2,4-dinitrobenzenesulfonamide (nosylamide) from a primary amine.

Materials:

- Primary amine substrate
- **2,4-Dinitrobenzenesulfonyl chloride**
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Pyridine or triethylamine (as a base)
- Stir plate and stir bar
- Round-bottom flask
- Nitrogen or argon gas supply (for inert atmosphere)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- Reaction Setup: Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- Addition of Reagent: Slowly add a solution of **2,4-Dinitrobenzenesulfonyl chloride** (1.05 equivalents) in anhydrous DCM to the reaction mixture.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nosyl-protected amine.

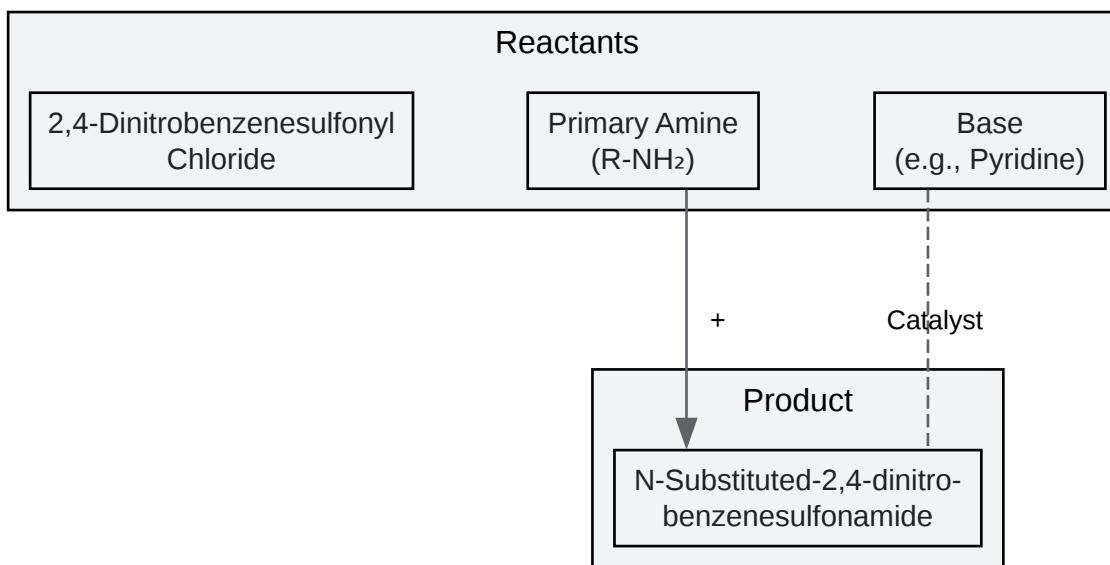
Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC Analysis

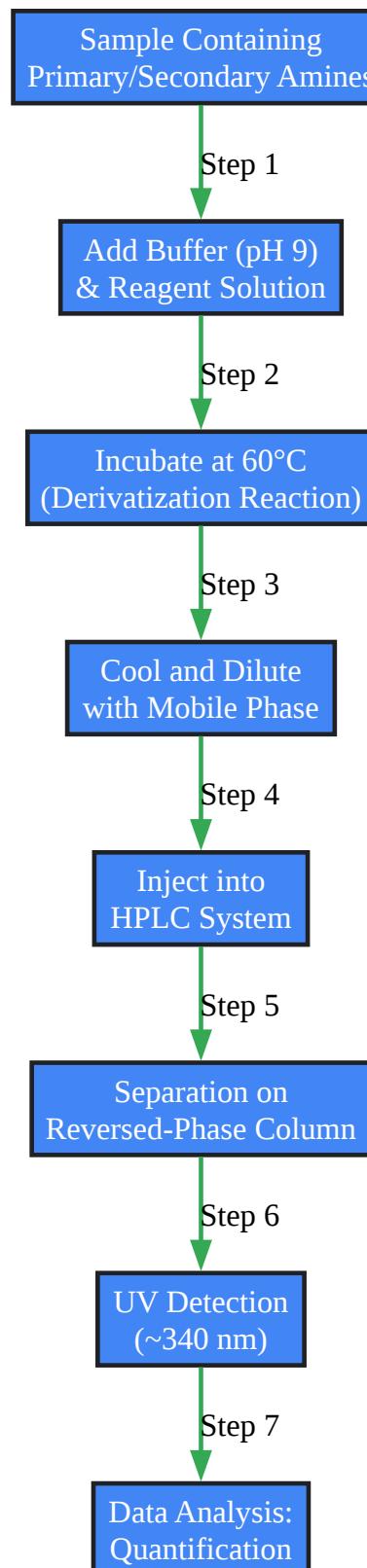
This protocol outlines the derivatization of amino acids for enhanced UV detection in HPLC.

Materials:

- Amino acid standard or sample solution
- Borate buffer (pH ~9.0)
- **2,4-Dinitrobenzenesulfonyl chloride** solution in acetonitrile

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Vortex mixer
- Heating block or water bath
- HPLC system with a UV detector


Procedure:


- Sample Preparation: To 100 μ L of the amino acid sample in a microcentrifuge tube, add 100 μ L of borate buffer.
- Reagent Addition: Add 200 μ L of the **2,4-Dinitrobenzenesulfonyl chloride** solution in acetonitrile.
- Reaction: Vortex the mixture thoroughly. Heat the tube at 60°C for 30-60 minutes in a heating block.
- Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) if excess derivatizing reagent is a concern for chromatography.
- Dilution: Dilute the sample with the mobile phase to an appropriate concentration for injection.
- Analysis: Inject an aliquot of the derivatized sample into the HPLC system. Detection is typically performed at a wavelength where the dinitrophenyl group has high absorbance (e.g., ~340 nm).[11]

Visualizations: Pathways and Workflows

Reaction of 2,4-Dinitrobenzenesulfonyl Chloride with a Primary Amine

The diagram below illustrates the fundamental reaction between **2,4-Dinitrobenzenesulfonyl chloride** and a primary amine ($R-NH_2$) in the presence of a base, leading to the formation of a stable N-substituted-2,4-dinitrobenzenesulfonamide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DINITROBENZENESULFONYL CHLORIDE CAS#: 1656-44-6 [m.chemicalbook.com]
- 2. 2,4-Dinitrobenzenesulfonyl chloride | 1656-44-6 | FD00408 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3CIN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-DINITROBENZENESULFONYL CHLORIDE | 1656-44-6 [chemicalbook.com]
- 7. 2,4-Dinitrobenzenesulfonyl chloride 97 1656-44-6 [sigmaaldrich.com]
- 8. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. journalajacr.com [journalajacr.com]
- 10. researchgate.net [researchgate.net]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dinitrobenzenesulfonyl chloride molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b156149#2-4-dinitrobenzenesulfonyl-chloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com